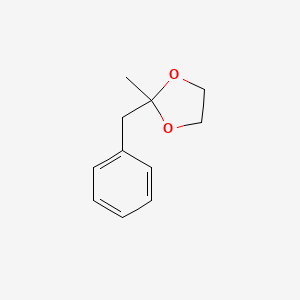

1-Phenyl-2-propanone ethylene acetal

描述

Contextualization of Cyclic Acetals within Modern Organic Synthesis

Cyclic acetals are a cornerstone of modern organic synthesis, primarily serving as protecting groups for aldehydes and ketones. ijsdr.orgtotal-synthesis.com They are formed by the acid-catalyzed reaction of a carbonyl compound with a diol, such as ethylene (B1197577) glycol, resulting in a cyclic structure like a 1,3-dioxolane (B20135) or 1,3-dioxane (B1201747) ring. total-synthesis.comncert.nic.in This strategy is fundamental for achieving chemoselectivity in complex molecules that contain multiple functional groups. wikipedia.org

The utility of cyclic acetals is pronounced in their stability. Unlike the parent carbonyl compounds, acetals are unreactive towards a wide range of reagents, including strong bases, nucleophiles, organometallic reagents (like Grignard and organolithium reagents), and hydride reducing agents. libretexts.orglibretexts.orgtotal-synthesis.com This inertness allows chemists to perform reactions elsewhere in the molecule without affecting the protected carbonyl group. wikipedia.org

Compared to their acyclic counterparts (formed from two equivalents of a simple alcohol), cyclic acetals are often preferred in synthesis. chemtube3d.comyoutube.com Their formation is kinetically and thermodynamically favored due to a less unfavorable entropy change, as two molecules (the carbonyl compound and the diol) generate two product molecules (the cyclic acetal (B89532) and water). chemtube3d.com Furthermore, cyclic acetals generally exhibit greater stability towards hydrolysis than acyclic acetals. chemtube3d.com These attributes have made them indispensable in diverse areas, including the total synthesis of complex natural products and pharmaceuticals. ijsdr.orgnumberanalytics.com

Historical Development and Evolution of Acetal Chemistry in Protecting Group Strategies

The concept of a "protecting group" is a foundational element in multi-step organic synthesis, enabling chemists to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org Acetal chemistry has been central to the development of this strategy, particularly for the protection of carbonyl groups. libretexts.org

Historically, a distinction was made between "acetals" derived from aldehydes and "ketals" derived from ketones. total-synthesis.comwikipedia.org However, current IUPAC nomenclature classifies both under the general term "acetal," with "ketal" remaining as a valid, but now subordinate, term for ketone-derived structures. total-synthesis.comwikipedia.org

The evolution of acetal protecting groups was driven by the need to perform reactions on molecules with multiple functional groups. For instance, the powerful hydride reducing agents or organometallic reagents that are invaluable for transforming esters or other functional groups would readily react with an unprotected ketone or aldehyde. wikipedia.orglibretexts.org The discovery that converting the carbonyl to an acetal rendered it inert to these reagents was a significant breakthrough. libretexts.org The reaction to form an acetal is reversible, typically catalyzed by acid, and often requires the removal of water to drive the equilibrium toward the product. libretexts.orgymerdigital.com After the desired synthetic step is completed, the carbonyl group can be easily regenerated by hydrolysis with aqueous acid, a process known as deprotection. wikipedia.org This robust protect-react-deprotect sequence has become a classic and widely applied strategy in organic synthesis.

Significance of Ketone-Derived Cyclic Acetals in Chemoselective Transformations

Ketone-derived cyclic acetals, such as 1-phenyl-2-propanone ethylene acetal, are particularly significant for enabling chemoselective transformations. Chemoselectivity refers to the ability to react with one functional group in the presence of other, similar or different, functional groups. The protection of a ketone as a cyclic acetal is a prime example of how this control is achieved. wikipedia.org

A classic synthetic problem illustrates this significance: the selective reaction at an ester group in a molecule that also contains a ketone. libretexts.orglibretexts.org Grignard reagents, for example, react with both esters and ketones. libretexts.org To direct the Grignard reagent exclusively to the ester, the more reactive ketone is first protected by converting it into a cyclic acetal using ethylene glycol and an acid catalyst. libretexts.org The resulting acetal does not react with the Grignard reagent. libretexts.org Once the reaction with the ester is complete, the acetal protecting group is removed through acid-catalyzed hydrolysis, restoring the original ketone functionality unscathed. wikipedia.orglibretexts.org

The use of diols like ethylene glycol to form five-membered dioxolane rings is common because these cyclic acetals are formed readily and are more stable than acyclic acetals. chemtube3d.comyoutube.com This enhanced stability and reliability make them highly effective protecting groups. The strategy is not limited to simple molecules; it is a critical tool in the synthesis of complex targets, including carbohydrates and other natural products, where precise control over the reactivity of multiple functional groups is paramount for a successful outcome. ijsdr.orgnumberanalytics.com

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C₁₁H₁₄O₂ | Subject of the article; a cyclic acetal |

| 1-Phenyl-2-propanone | C₉H₁₀O | Ketone precursor to the acetal |

| 2-benzyl-2-methyl-1,3-dioxolane | C₁₁H₁₄O₂ | Synonym for this compound |

| Acetal | Varies | Class of compounds; protecting group |

| Acetic anhydride (B1165640) | C₄H₆O₆ | Reagent mentioned in a reaction context |

| Acetone | C₃H₆O | Example of a simple ketone |

| Aldehyde | Varies | Class of carbonyl compounds |

| Benzaldehyde (B42025) | C₇H₆O | Example of an aromatic aldehyde |

| Benzal chloride | C₇H₆Cl₂ | Precursor in benzaldehyde synthesis |

| Benzene (B151609) | C₆H₆ | Aromatic hydrocarbon |

| Chromic oxide | CrO₃ | Oxidizing agent |

| Chromyl chloride | CrO₂Cl₂ | Oxidizing agent (Etard reaction) |

| Ester | Varies | Functional group |

| Ethylene glycol | C₂H₆O₂ | Diol used to form the cyclic acetal |

| Grignard Reagent | RMgX | Class of organometallic reagents |

| Hemiacetal | Varies | Intermediate in acetal formation |

| Ketone | Varies | Class of carbonyl compounds |

| Ketal | Varies | Historical term for ketone-derived acetals |

| Lithium aluminium hydride | LiAlH₄ | Reducing agent |

| Organolithium Reagent | RLi | Class of organometallic reagents |

| Phenylacetic acid | C₈H₈O₂ | Precursor to phenylacetone (B166967) |

| Phenylpropylene oxide | C₉H₁₀O | Precursor to phenylacetone |

| Propanal | C₃H₆O | Example of an aliphatic aldehyde |

| Toluene (B28343) | C₇H₈ | Aromatic hydrocarbon |

Structure

3D Structure

属性

IUPAC Name |

2-benzyl-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(12-7-8-13-11)9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJQYVIFTPKYDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60278324 | |

| Record name | 2-Benzyl-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4362-18-9 | |

| Record name | 1, 2-benzyl-2-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7015 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzyl-2-methyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60278324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyl 2 Propanone Ethylene Acetal

Direct Acetalization from 1-Phenyl-2-propanone and Ethylene (B1197577) Glycol

The most common and direct method for synthesizing 1-Phenyl-2-propanone ethylene acetal (B89532) is the reaction between 1-phenyl-2-propanone (also known as phenylacetone) and ethylene glycol. This reaction is a reversible nucleophilic addition-elimination process. ncert.nic.inlibretexts.org The carbonyl carbon of the ketone is attacked by the nucleophilic hydroxyl groups of ethylene glycol. The reaction proceeds through a hemiacetal intermediate, which then undergoes an intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring of the final acetal product. libretexts.org To drive the equilibrium towards the formation of the acetal, the water generated during the reaction is typically removed, often by azeotropic distillation using a Dean-Stark apparatus. libretexts.org

Acid-Catalyzed Acetal Formation

The formation of acetals from ketones and alcohols is generally slow under neutral conditions and requires acid catalysis. libretexts.orglibretexts.org The acid protonates the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic alcohol. ncert.nic.inlibretexts.orgyoutube.com Both protic and Lewis acids are effective catalysts for this transformation.

Protic acids are frequently employed as catalysts for acetalization due to their effectiveness and availability. preprints.org Strong acids like sulfuric acid (H₂SO₄) and, more commonly, p-Toluenesulfonic acid (p-TsOH) are used in catalytic amounts. youtube.compreprints.org p-TsOH is often preferred due to its solid, non-oxidizing nature, which makes it easier to handle, and it is known for promoting clean reactions with high yields under relatively mild conditions. researchgate.netniscpr.res.in The mechanism involves the initial protonation of the ketone's carbonyl oxygen, followed by nucleophilic attack from one of ethylene glycol's hydroxyl groups to form a hemiacetal. libretexts.org Subsequent protonation of the hemiacetal's hydroxyl group forms a good leaving group (water), which is eliminated to generate an oxonium ion. libretexts.org The second hydroxyl group of the ethylene glycol molecule then attacks the electrophilic carbon in an intramolecular fashion, and a final deprotonation step yields the cyclic acetal. libretexts.orgyoutube.com

Table 1: Comparison of Protic Acid Catalysts in Acetalization

| Catalyst | Formula | Key Characteristics |

|---|---|---|

| p-Toluenesulfonic Acid | C₇H₈O₃S | Solid, crystalline, non-oxidizing, easy to handle, cost-effective. niscpr.res.inrsc.org |

Lewis acids are also highly effective catalysts for acetal formation, offering an alternative to protic acids. colab.ws They function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack. wikipedia.org

Bismuth(III) triflate (Bi(OTf)₃·4H₂O) has emerged as a particularly efficient, inexpensive, and relatively non-toxic Lewis acid catalyst for the formation of acetals, including 1,3-dioxolanes from ketones and ethylene glycol. acs.orgnih.gov Studies have shown that as little as 1 mol % of Bi(OTf)₃·4H₂O can effectively catalyze the conversion of carbonyl compounds to their corresponding 1,3-dioxolanes using ethylene glycol. acs.orgnih.gov The reaction proceeds rapidly and offers good yields. researchgate.netorganic-chemistry.org

Titanium tetrachloride (TiCl₄) is a powerful Lewis acid that can be used to promote acetalization. colab.wswikipedia.org Its high oxophilicity makes it effective at activating carbonyl groups. wikipedia.org However, its high reactivity and sensitivity to moisture, which causes it to hydrolyze exothermically, require careful handling under anhydrous conditions. wikipedia.org TiCl₄ promotes the reaction by forming an adduct with the ketone, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgresearchgate.net

Table 2: Performance of Bismuth Triflate in the Acetalization of Ketones with Ethylene Glycol

| Ketone Substrate | Catalyst Loading (mol %) | Time (h) | Yield (%) |

|---|---|---|---|

| Cyclohexanone | 1 | 0.5 | 94 |

| 4-tert-Butylcyclohexanone | 1 | 0.5 | 96 |

| Acetophenone | 1 | 4 | 92 |

| Benzophenone | 1 | 6 | 90 |

This table presents representative data on the efficacy of Bi(OTf)₃·4H₂O in catalyzing the formation of 1,3-dioxolanes from various ketones and ethylene glycol, as reported in the literature. acs.org

The use of heterogeneous solid acid catalysts provides significant advantages, including simplified product purification, catalyst recovery, and potential for recycling, making the process more environmentally benign. ias.ac.in These catalysts are solid materials with acidic sites on their surface that can promote the acetalization reaction.

Research on the acetalization of methyl 2-naphthyl ketone with ethylene glycol demonstrated the high efficacy of a clay-supported heteropoly acid catalyst, 20% (w/w) Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 (Cs-DTP/K-10). ias.ac.in This catalyst was found to be highly active and selective for the formation of the corresponding 2-methyl-2-naphthyl-1,3-dioxolane. ias.ac.in Such systems are robust and recyclable, offering a practical alternative to homogeneous catalysts for the synthesis of dioxolanes like 1-phenyl-2-propanone ethylene acetal. ias.ac.in Other solid acid catalysts studied for this type of transformation include UDCaT-4, UDCaT-5, and K-10 clay. ias.ac.in

Table 3: Heterogeneous Catalysis for Acetalization of Methyl 2-Naphthyl Ketone

| Catalyst | Conversion (%) | Selectivity (%) | Optimal Temperature |

|---|---|---|---|

| 20% (w/w) Cs-DTP/K-10 | 87 | 100 | 110 °C |

Data from the acetalization of methyl 2-naphthyl ketone with ethylene glycol, serving as a model for the synthesis of related dioxolanes. ias.ac.in

Optimization of Reaction Conditions for Acetalization

To maximize the yield of this compound, optimization of reaction parameters is crucial. This includes managing the reaction equilibrium, which is significantly influenced by the choice of solvent and the efficient removal of the water byproduct.

The choice of solvent plays a critical role in the direct acetalization reaction. The reaction is reversible, and the presence of water in the reaction mixture can hydrolyze the acetal product back to the starting materials. libretexts.org Therefore, to drive the reaction to completion, solvents that allow for the azeotropic removal of water, such as toluene (B28343) or benzene (B151609), are commonly used in conjunction with a Dean-Stark trap. youtube.com

The solvent can also impact the activity of the catalyst. For instance, in some Lewis acid-catalyzed reactions, solvents that can coordinate with the catalyst, such as those containing oxygen atoms (e.g., THF, ethanol), may reduce its catalytic activity. niscpr.res.in In a study of a bismuth triflate-catalyzed Mannich-type reaction, acetonitrile (B52724) was found to be the optimal solvent. organic-chemistry.org For heterogeneous catalysts, the solvent affects the interaction of the substrates with the active sites on the catalyst surface. ias.ac.in The selection of an appropriate solvent is therefore a key factor in optimizing the synthesis of this compound.

Temperature and Pressure Influence

Temperature and pressure are critical parameters in the synthesis of 1-phenyl-2-propanone, significantly influencing reaction rates and product yields. For instance, in the synthesis from phenylacetic acid and acetic anhydride (B1165640), the reaction typically occurs at the boiling point of the mixture, which is around 150 °C under atmospheric pressure. unodc.org

In other routes, such as the dry distillation of phenylacetic acid with lead acetate (B1210297), the mixture is heated to induce decarboxylation and formation of the ketone. scribd.com The product, 1-phenyl-2-propanone, can then be purified by vacuum distillation, with a boiling point of 105°C at a reduced pressure of 10 mmHg. scribd.com High-temperature and high-pressure conditions have also been studied for the decarboxylation of phenylacetic acid in aqueous solutions. Experiments conducted at 300 °C and 1034 bar demonstrate that the reaction proceeds irreversibly, following first-order kinetics. elsevierpure.com

| Parameter | Value | Context | Source |

| Reaction Temperature | ~150 °C | Synthesis from phenylacetic acid and acetic anhydride. | unodc.org |

| Reaction Temperature | 300 °C | Hydrothermal decarboxylation of phenylacetic acid. | elsevierpure.com |

| System Pressure | 1034 bar | Hydrothermal decarboxylation of phenylacetic acid. | elsevierpure.com |

| Boiling Point (P2P) | 214-216 °C | At atmospheric pressure (760 mmHg). | wikipedia.orgerowid.org |

| Boiling Point (P2P) | 105 °C | Under vacuum (10 mmHg). | scribd.com |

Azeotropic Water Removal Techniques (e.g., Dean-Stark Apparatus)

Azeotropic water removal is a crucial technique in synthetic chemistry for driving equilibrium reactions that produce water to completion. rsc.org The formation of this compound from 1-phenyl-2-propanone and ethylene glycol is a classic example of a condensation reaction where this method is applied.

The Dean-Stark apparatus is the primary piece of laboratory glassware used for this purpose. wikipedia.org The reaction is conducted in a solvent, such as toluene, that forms a low-boiling azeotrope with water. youtube.com As the mixture is heated to reflux, the azeotropic mixture of the solvent and water vaporizes and enters a condenser. youtube.com Upon condensation, the immiscible liquids collect in a graduated trap. youtube.com Since water is typically denser than the organic solvent used, it settles at the bottom of the trap, while the lighter solvent overflows and returns to the reaction flask. wikipedia.orgyoutube.com This continuous removal of water from the reaction medium shifts the chemical equilibrium in favor of the product, resulting in a high yield of the acetal. rsc.org The principle relies on the immiscibility of the condensed liquids; it is not suitable for separating miscible liquids like an ethanol-water azeotrope without the addition of a third component called an entrainer. reddit.com

Electrochemical Synthesis of 1-Phenyl-2-propanone and its Derivatives

Electrochemical methods offer an alternative route for the synthesis of 1-phenyl-2-propanone. One such process involves the electrochemical coupling of benzyl (B1604629) chloride and acetic anhydride. scribd.com In this reaction, the electrolysis of a mixture containing benzyl chloride and acetic anhydride in a solvent like dimethylformamide (DMF) can produce the enol acetate of 1-phenyl-2-propanone. erowid.org Subsequent hydrolysis of this intermediate with a hot dilute acid, such as hydrochloric acid, yields 1-phenyl-2-propanone. erowid.org

Yields for this method have been reported in the range of 64% to 73%. erowid.orgscribd.com More advanced techniques utilizing an unsupported micro-flow electrolysis cell with platinum electrodes have demonstrated even higher efficiency. This one-step electrochemical acylation reaction, involving the direct electroreductive coupling of benzyl bromides and acetic anhydride, can achieve yields typically exceeding 80% with high product selectivity. rsc.org

| Starting Materials | Method | Yield | Source |

| Benzyl chloride, Acetic anhydride | Electrolysis in DMF, followed by hydrolysis | 64% | erowid.org |

| Benzyl chloride, Acetic anhydride | Electrolysis with p-toluenesulfonate electrolyte | 73% | scribd.com |

| Benzyl bromides, Acetic anhydride | Micro-flow cell electrolysis | >80% | rsc.org |

Alternative Chemical Routes to the 1-Phenyl-2-propanone Precursor

Besides the methods previously discussed, several other chemical pathways exist for the synthesis of 1-phenyl-2-propanone. These routes often start from readily available chemicals and involve various reaction types, including decarboxylation and molecular rearrangements. unodc.orgwikipedia.org

The synthesis of 1-phenyl-2-propanone from phenylacetic acid is a well-established and frequently used method. unodc.org This transformation can be accomplished through several protocols.

One common approach involves heating phenylacetic acid with acetic anhydride in the presence of a base like sodium acetate or pyridine. erowid.orgdesigner-drug.comojp.gov In this reaction, it is crucial to use a large molar excess of acetic anhydride to prevent the self-condensation of the resulting phenylacetone (B166967) into dibenzyl ketone. erowid.org The reaction mechanism is thought to proceed via a mixed anhydride intermediate, followed by proton removal, attack on another acetic anhydride molecule, and subsequent decarboxylation of a β-keto acid intermediate to yield the final product. designer-drug.com Yields for this method typically range from 50% to 70%. unodc.orgerowid.org

An alternative method involves the dry distillation of phenylacetic acid with lead(II) acetate. scribd.comdesigner-drug.com A proposed mechanism for this reaction involves a cyclic six-membered ring intermediate that facilitates the formation of a β-keto acid, which then decarboxylates to 1-phenyl-2-propanone. designer-drug.com

Isomerization and rearrangement reactions provide alternative synthetic strategies for accessing 1-phenyl-2-propanone. One such industrial method is the zeolite-catalyzed isomerization of phenylpropylene oxide. wikipedia.org In this process, the epoxide ring of phenylpropylene oxide is opened and rearranged over a solid acid catalyst to form the target ketone.

Another pathway involves the semipinacol rearrangement of 1-phenyl-2-propanal. erowid.org This type of rearrangement typically involves the migration of a group to an adjacent carbon atom, leading to a structural isomer of the starting material. These alternative routes highlight the chemical versatility in constructing the 1-phenyl-2-propanone scaffold from different precursors.

Mechanistic Investigations of 1 Phenyl 2 Propanone Ethylene Acetal Formation and Reactivity

Detailed Reaction Mechanism of Cyclic Acetalization

The reaction between 1-phenyl-2-propanone (also known as benzyl (B1604629) methyl ketone) and ethylene (B1197577) glycol to form the corresponding cyclic acetal (B89532), 2-benzyl-2-methyl-1,3-dioxolane, is typically catalyzed by an acid. ncert.nic.inymerdigital.com The mechanism proceeds through several distinct, reversible steps. libretexts.orglibretexts.orgorganicchemistrytutor.com

The mechanism is initiated by the protonation of the carbonyl oxygen atom of 1-phenyl-2-propanone by an acid catalyst, such as dry hydrogen chloride or tosic acid. ncert.nic.inlibretexts.orgyoutube.com This initial step is crucial because alcohols, like ethylene glycol, are weak nucleophiles and react slowly with unactivated ketones. libretexts.orgchemistrysteps.com Protonation of the carbonyl oxygen creates a resonance-stabilized oxonium ion, which significantly increases the electrophilicity of the carbonyl carbon, making it much more susceptible to nucleophilic attack. libretexts.orgmsu.edujove.comreddit.comksu.edu.sa

Following the activation of the carbonyl group, one of the hydroxyl groups of the ethylene glycol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon. libretexts.orglibretexts.orgvaia.com This attack leads to the formation of a tetrahedral intermediate. libretexts.org A subsequent rapid proton transfer, often involving a base (like another molecule of the alcohol or the conjugate base of the acid catalyst), deprotonates the newly added oxygen, resulting in a neutral hemiacetal intermediate. libretexts.orglibretexts.orgyoutube.com This intermediate contains both an ether linkage and a hydroxyl group on the same carbon atom. openstax.org In the context of cyclic acetal formation, this is an intramolecular hemiacetal. wikipedia.org

The newly formed hemiacetal is then subjected to another protonation, this time on the hydroxyl group. libretexts.orglibretexts.orgmasterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water). libretexts.orgyoutube.com The departure of a water molecule is facilitated by the lone pair of electrons on the adjacent ether oxygen, which forms a new carbon-oxygen double bond, resulting in a highly electrophilic, resonance-stabilized oxonium ion. libretexts.orgyoutube.comlibretexts.org The second hydroxyl group within the same ethylene glycol molecule then performs an intramolecular nucleophilic attack on this electrophilic carbon. vaia.comyoutube.com This step forms the five-membered dioxolane ring characteristic of the cyclic acetal. youtube.com

The final step in the mechanism is the deprotonation of the remaining positively charged oxygen atom. libretexts.orglibretexts.orglibretexts.org A base, such as a molecule of the solvent or the conjugate base of the catalyst, removes the proton to yield the final, neutral product: 1-phenyl-2-propanone ethylene acetal (2-benzyl-2-methyl-1,3-dioxolane). libretexts.orgyoutube.com This step also regenerates the acid catalyst, allowing it to participate in another reaction cycle. youtube.com

Table 1: Step-by-Step Mechanism of this compound Formation

| Step | Description | Key Intermediates |

| 1 | Protonation: The acid catalyst protonates the carbonyl oxygen of 1-phenyl-2-propanone. | Protonated ketone (Oxonium ion) |

| 2 | First Nucleophilic Attack: One hydroxyl group of ethylene glycol attacks the electrophilic carbonyl carbon. | Protonated Hemiacetal |

| 3 | Deprotonation: A base removes a proton to form the neutral hemiacetal. | Hemiacetal |

| 4 | Protonation: The hydroxyl group of the hemiacetal is protonated by the acid catalyst. | Protonated Hemiacetal (on OH group) |

| 5 | Water Elimination: The protonated hydroxyl group leaves as a water molecule, forming a new oxonium ion. | Resonance-stabilized Oxonium Ion |

| 6 | Second Nucleophilic Attack (Intramolecular): The second hydroxyl group of the ethylene glycol moiety attacks the electrophilic carbon, closing the ring. | Protonated Cyclic Acetal |

| 7 | Deprotonation: A base removes the final proton to yield the neutral cyclic acetal and regenerate the catalyst. | This compound |

Reversibility and Equilibrium in Acetal Formation and Hydrolysis

The formation of this compound is a reversible process, with all mechanistic steps existing in equilibrium. organicchemistrytutor.comopenstax.orgchemistrysteps.com The position of the equilibrium is governed by Le Chatelier's principle. To favor the formation of the acetal, the water produced during the reaction is typically removed from the system, for instance, by using a Dean-Stark apparatus or molecular sieves. libretexts.orglibretexts.orglibretexts.org This continuous removal of a product shifts the equilibrium to the right, driving the reaction to completion. organicchemistrytutor.com

Conversely, the acetal can be converted back to the original ketone and diol through hydrolysis. chemistrysteps.com This reverse reaction is achieved by treating the acetal with an excess of water in the presence of an acid catalyst. organicchemistrytutor.comyoutube.comyoutube.com The excess water shifts the equilibrium back towards the starting materials, favoring the hydrolysis of the acetal. chemistrysteps.comyoutube.com The mechanism for hydrolysis follows the exact reverse pathway of acetal formation. youtube.com

Table 2: Factors Influencing Acetal Formation/Hydrolysis Equilibrium

| Condition | Effect on Equilibrium | Favored Reaction |

| Removal of Water | Shifts equilibrium to the right | Acetal Formation |

| Excess Alcohol/Diol | Shifts equilibrium to the right | Acetal Formation |

| Excess Water | Shifts equilibrium to the left | Acetal Hydrolysis |

| Anhydrous Acid Catalyst | Favors forward reaction | Acetal Formation |

| Aqueous Acid Catalyst | Favors reverse reaction | Acetal Hydrolysis |

Reactivity Profiles of this compound

The primary chemical significance of converting 1-phenyl-2-propanone to its ethylene acetal lies in its function as a protecting group for the ketone's carbonyl functionality. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.com Acetals are generally stable under neutral and basic conditions. ymerdigital.commasterorganicchemistry.com Unlike the parent ketone, the acetal is unreactive towards a wide range of strong nucleophiles and bases, such as Grignard reagents, organolithium compounds, and hydride reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.com

This stability allows for chemical transformations to be carried out on other parts of a molecule containing a ketone without affecting the carbonyl group. Once the desired reaction is complete, the protective acetal group can be easily removed by acid-catalyzed hydrolysis, regenerating the original ketone. openstax.orgchemistrysteps.comyoutube.com The formation of cyclic acetals, such as the one from ethylene glycol, is often entropically favored over the formation of acyclic acetals from two separate alcohol molecules. youtube.com

Table 3: Reactivity Comparison: 1-Phenyl-2-propanone vs. its Ethylene Acetal

| Reagent/Condition | Reactivity of 1-Phenyl-2-propanone (Ketone) | Reactivity of this compound |

| Aqueous Acid (H₃O⁺) | No reaction (may undergo hydration) | Hydrolysis to ketone and ethylene glycol organicchemistrytutor.comchemistrysteps.com |

| Strong Bases (e.g., NaOH) | May undergo enolate formation/aldol reaction | Stable masterorganicchemistry.com |

| Grignard Reagents (RMgX) | Nucleophilic addition to form a tertiary alcohol | No reaction youtube.comyoutube.com |

| Lithium Aluminum Hydride (LiAlH₄) | Reduction to a secondary alcohol | No reaction masterorganicchemistry.comyoutube.com |

| Sodium Borohydride (B1222165) (NaBH₄) | Reduction to a secondary alcohol | No reaction chemistrysteps.com |

| Neutral Conditions | Stable | Stable masterorganicchemistry.com |

Acid-Catalyzed Hydrolysis and Regeneration of the Carbonyl Group

The hydrolysis of this compound is a classic example of an acid-catalyzed reaction that regenerates the parent carbonyl compound, 1-phenyl-2-propanone, and ethylene glycol. This process is reversible and its mechanism involves several distinct proton transfer and bond cleavage steps. organic-chemistry.orglibretexts.org The reaction is typically driven to completion by the presence of a large excess of water. total-synthesis.com

The mechanism proceeds as follows:

Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the dioxolane ring by an acid catalyst (H₃O⁺). This converts the ether oxygen into a good leaving group (an alcohol). organic-chemistry.orgtotal-synthesis.com

C-O Bond Cleavage: The bond between the protonated oxygen and the central carbon atom breaks. The other oxygen atom assists in this cleavage by donating a lone pair of electrons, leading to the formation of a resonance-stabilized oxonium ion intermediate and the release of one of the hydroxyl groups of ethylene glycol. total-synthesis.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. organic-chemistry.orgtotal-synthesis.com This results in the formation of a protonated hemiacetal.

Deprotonation: A water molecule acts as a base to deprotonate the newly added oxygen, yielding a neutral hemiacetal intermediate. organic-chemistry.org

Second Protonation: The remaining original ether oxygen of the hemiacetal is then protonated by the acid catalyst. total-synthesis.com

Regeneration of Carbonyl: The lone pair on the hydroxyl group forms a π-bond with the adjacent carbon, expelling the protonated ether group as the second part of the ethylene glycol molecule. This step forms a protonated ketone.

Final Deprotonation: A final deprotonation step, mediated by water, removes the proton from the carbonyl oxygen, regenerating the 1-phenyl-2-propanone and the acid catalyst. total-synthesis.com

This sequence effectively reverses the acetal formation process, highlighting the utility of acetals as protecting groups that can be removed under specific acidic conditions. libretexts.orgjove.com

Table 1: Reactants and Products in the Hydrolysis of this compound

| Reactant/Product | Chemical Name | Role in Reaction |

| Reactant | This compound | The acetal being hydrolyzed. |

| Reagent | Water (H₂O) | Nucleophile and reaction medium. |

| Catalyst | Acid (e.g., H₃O⁺) | Proton donor to activate the acetal. |

| Product | 1-Phenyl-2-propanone | The regenerated parent ketone. |

| Product | Ethylene glycol | The regenerated diol. |

Reactions with Organometallic Reagents and Reducing Agents

A key chemical property of this compound, and acetals in general, is its stability and lack of reactivity towards strong nucleophiles and bases, including organometallic reagents and reducing agents. total-synthesis.comjove.com This inertness is the fundamental reason for their use as protecting groups for aldehydes and ketones in organic synthesis. libretexts.org

Organometallic Reagents: Powerful nucleophiles such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) readily react with the electrophilic carbonyl carbon of ketones. libretexts.orgmasterorganicchemistry.com However, when the ketone is converted into its ethylene acetal, the central carbon is no longer electrophilic and lacks the C=O double bond. Consequently, this compound does not react with these organometallic reagents under standard conditions. libretexts.org This allows for selective reactions to occur at other sites in a molecule containing, for example, an ester or halide, without affecting the protected ketone. libretexts.orglibretexts.org

Reducing Agents: Similarly, the carbonyl group of a ketone is readily reduced to a secondary alcohol by hydride reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄). chemistrysteps.comlibretexts.org The acetal functional group is stable to these hydride reagents. jove.comntu.edu.sg Therefore, this compound is unaffected by treatment with LiAlH₄ or NaBH₄. This stability enables chemists to selectively reduce other functional groups, such as esters or carboxylic acids (with LiAlH₄), within a molecule while the ketone functionality remains protected. libretexts.orgquora.com

Table 2: Stability of this compound with Common Reagents

| Reagent Class | Specific Example | Reactivity with Acetal | Outcome |

| Organometallic | Grignard Reagents (e.g., CH₃MgBr) | Inert | No Reaction |

| Organometallic | Organolithium Reagents (e.g., n-BuLi) | Inert | No Reaction |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Inert | No Reaction |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | Inert | No Reaction |

Transacetalation Reactions

Transacetalation is an equilibrium-driven process where an existing acetal reacts with a different alcohol or diol in the presence of an acid catalyst to form a new acetal. organic-chemistry.org For this compound, this reaction involves the exchange of ethylene glycol for another alcohol.

The mechanism is analogous to both acetal formation and hydrolysis. The process is initiated by protonation of one of the acetal oxygens. The subsequent cleavage can be intercepted by a new alcohol molecule (R'OH) present in the reaction mixture, rather than by water (as in hydrolysis). If a large excess of the new alcohol is used, the equilibrium can be shifted to favor the formation of the new acetal. For instance, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would lead to the formation of 1-phenyl-2-propanone dimethyl acetal.

This reaction is synthetically useful for changing the protecting group without having to go through the deprotection-protection sequence of hydrolysis followed by new acetal formation. The choice of catalyst can be critical, with options ranging from protic acids to Lewis acids, to achieve mild conditions and high yields. organic-chemistry.org

1 Phenyl 2 Propanone Ethylene Acetal As a Strategic Protecting Group in Organic Synthesis

Fundamental Principles of Carbonyl Group Protection

In multistep organic synthesis, it is often necessary to perform a reaction at one site of a molecule while another, more reactive functional group is present. wikipedia.org The carbonyl group of aldehydes and ketones is highly susceptible to attack by nucleophiles, including powerful reagents like Grignard reagents and lithium aluminum hydride. wikipedia.orglibretexts.org If a desired reaction, such as the reduction of an ester, needs to be carried out in the presence of a ketone, the ketone's carbonyl group must be temporarily masked to prevent it from reacting. wikipedia.org This temporary modification is known as "protection." cem.com

1-Phenyl-2-propanone ethylene (B1197577) acetal (B89532) is a classic example of a protected carbonyl group. The protection is achieved by reacting the parent ketone, 1-phenyl-2-propanone, with ethylene glycol under acidic conditions. wikipedia.orgyoutube.com This reaction converts the electrophilic carbonyl carbon into a far less reactive acetal. youtube.com The resulting cyclic acetal is stable in neutral to strongly basic environments and does not react with hydrides or organometallic reagents. libretexts.org This stability allows chemists to perform a wide range of transformations on other parts of the molecule. jove.com Once the desired transformations are complete, the protecting group can be removed through a process called deprotection, typically by treatment with aqueous acid, which hydrolyzes the acetal and regenerates the original carbonyl group. wikipedia.orgyoutube.com

Key Characteristics of Acetal Protecting Groups:

Installation: Reaction of a carbonyl compound with a diol (like ethylene glycol) in the presence of an acid catalyst. libretexts.org

Stability: Resistant to bases, nucleophiles, hydrides, and many oxidizing agents. jove.comchem-station.com

Removal (Deprotection): Hydrolysis with aqueous acid. wikipedia.orgchem-station.com

Comparative Analysis with Other Carbonyl Protecting Groups

While the ethylene acetal is a robust and widely used protecting group, other classes of protecting groups offer different stability profiles and deprotection conditions, making them suitable for different synthetic strategies.

Acyclic Acetals and Ketals

Acyclic acetals, formed from the reaction of a carbonyl with two equivalents of a simple alcohol like methanol (B129727), serve the same fundamental purpose as their cyclic counterparts. total-synthesis.comyoutube.com However, a significant difference lies in their stability.

Stability: Cyclic acetals, such as the five-membered ring of an ethylene acetal, are considerably more stable toward acid-catalyzed hydrolysis than acyclic acetals. wikipedia.orgtotal-synthesis.com

Thermodynamics of Hydrolysis: The higher stability of cyclic acetals is due to entropic factors; during hydrolysis, the two alcohol groups are released from a single molecule, making the reverse (protection) reaction an intramolecular process, which is entropically favored and faster. total-synthesis.com In contrast, the deprotection of an acyclic acetal releases two separate alcohol molecules, making the reverse reaction less probable in an aqueous medium. total-synthesis.com

Applications: Because they are more easily cleaved, acyclic acetals are chosen when very mild deprotection conditions are required. wikipedia.org

| Feature | 1-Phenyl-2-propanone Ethylene Acetal (Cyclic) | 1-Phenyl-2-propanone Dimethyl Acetal (Acyclic) |

|---|---|---|

| Reagent for Formation | Ethylene glycol | Methanol (2 equivalents) |

| Stability to Acid | High wikipedia.orgtotal-synthesis.com | Low to Moderate wikipedia.orglibretexts.org |

| Deprotection Conditions | Standard aqueous acid wikipedia.org | Milder aqueous acid wikipedia.org |

| Primary Use Case | General purpose, robust protection | When very gentle deprotection is needed |

Thioacetals and Dithianes

Thioacetals and dithianes are sulfur analogs of acetals, typically formed using 1,2-ethanedithiol (B43112) or 1,3-propanedithiol. organic-chemistry.org They offer a distinct set of properties compared to oxygen-based acetals.

Stability: Thioacetals are remarkably stable under the acidic conditions that would typically cleave O,O-acetals. libretexts.orgreddit.com This property makes them ideal for orthogonal protection schemes where an acetal needs to be removed in the presence of a thioacetal. libretexts.org

Deprotection: Due to their acid stability, removing thioacetals requires different methods, often involving heavy metal salts like mercuric chloride (HgCl₂) or oxidative conditions. jove.comorganic-chemistry.org

Reactivity: The protons on the carbon between the two sulfur atoms in a dithiane are acidic and can be removed by a strong base. This creates a nucleophilic carbon, reversing the typical electrophilic nature of the original carbonyl carbon (a concept known as umpolung). youtube.com

| Feature | Ethylene Acetal | Thioacetal/Dithiane |

|---|---|---|

| Atoms in Ring | Oxygen | Sulfur |

| Stability to Acid | Labile wikipedia.org | Very Stable libretexts.orgjove.com |

| Stability to Base | Stable libretexts.org | Stable asianpubs.org |

| Deprotection Methods | Aqueous Acid wikipedia.org | HgCl₂, Oxidation, Alkylation chem-station.comorganic-chemistry.org |

| Unique Reactivity | Inert | Can form a nucleophilic center (umpolung) youtube.com |

Oxathiolanes

Oxathiolanes are hybrid protecting groups containing both an oxygen and a sulfur atom, formed by reacting a carbonyl with 2-mercaptoethanol. organic-chemistry.org They represent an intermediate case between acetals and thioacetals. Their stability and reactivity are influenced by the presence of both heteroatoms, though they are less commonly used than their symmetric counterparts. wikipedia.orgorganic-chemistry.org Microwave irradiation has been shown to facilitate the efficient formation of oxathiolanes. rsc.org

Applications in Diastereoselective Reactions Involving Chiral Acetal Derivatives

Beyond simply masking a carbonyl group, acetals can play a sophisticated role in controlling stereochemistry. When a prochiral ketone is protected with a chiral, non-racemic diol (a chiral auxiliary), a chiral acetal is formed. nii.ac.jpnumberanalytics.com This chiral acetal exists as a mixture of diastereomers, which can often be separated or, more elegantly, can be used to direct the stereochemical outcome of a subsequent reaction. nii.ac.jp

The chiral environment created by the protecting group can influence the facial selectivity of reactions occurring at a nearby center. msu.edu For example, reduction of a double bond or addition of a nucleophile elsewhere in the molecule may proceed with high diastereoselectivity because one face of the molecule is sterically shielded by the chiral acetal. acs.org The chiral auxiliary imposes its stereochemical information on the reaction, leading to the preferential formation of one diastereomer of the product. numberanalytics.com After the reaction, the chiral auxiliary is removed via hydrolysis, regenerating the ketone and leaving behind a product enriched in a specific stereoisomer. This strategy is a powerful tool for asymmetric synthesis, enabling the construction of complex, stereochemically defined molecules. nii.ac.jptechnion.ac.il

Advanced Applications of 1 Phenyl 2 Propanone Ethylene Acetal in Chemical Synthesis and Materials Science

Utility as a Key Intermediate in Complex Molecular Architectures

The ethylene (B1197577) acetal (B89532) group in 1-Phenyl-2-propanone ethylene acetal serves as a robust protecting group for the ketone functionality of phenylacetone (B166967). This protection is crucial in multi-step syntheses where the ketone might otherwise undergo unwanted reactions. The stability of the 1,3-dioxolane (B20135) ring to a wide range of reagents, except for acidic conditions, allows for selective transformations at other parts of the molecule.

Synthetic Building Block for Spirocyclic Systems

Spirocyclic systems, which contain two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. The synthesis of these complex three-dimensional structures often requires carefully designed building blocks. While specific examples detailing the use of this compound in the synthesis of spirocyclic compounds are not extensively documented in the reviewed literature, the general strategy of using ketals and acetals for this purpose is well-established.

In principle, the this compound could be a precursor for spirocyclic compounds through reactions involving the activation of the benzylic position or the aromatic ring, followed by intramolecular cyclization. The dioxolane ring can act as a steric directing group or be a precursor to a spiro center upon deprotection and subsequent reaction. For instance, intramolecular cyclization reactions are a common method for synthesizing spirocycles.

Role in Multi-Step Total Synthesis (e.g., pharmaceutical intermediates)

In the multi-step total synthesis of complex molecules, such as pharmaceutical intermediates, the protection of reactive functional groups is a fundamental strategy. Acetal protecting groups, like the one in this compound, are widely used due to their ease of installation and selective removal under acidic conditions. nih.gov This allows chemists to perform a variety of chemical transformations on other parts of the molecule without affecting the ketone.

The benzyl (B1604629) group in this compound offers a site for functionalization, which, combined with the protected ketone, makes it a potentially useful building block in the synthesis of more complex structures. Although direct examples of its use in the total synthesis of specific pharmaceutical intermediates are not prominent in the literature, its structural motifs are present in various biologically active compounds. The general utility of acetal-protected ketones in the synthesis of complex targets like spiro heterocyclic steroids underscores the potential of this specific building block. semanticscholar.org

Integration into Polymer and Material Science

The reactivity of the acetal linkage under acidic conditions has been harnessed in materials science to create "smart" polymers that can degrade or change their properties in response to environmental stimuli.

Acetal Cross-Linkers for pH-Degradable Thermosets

Thermosetting polymers, or thermosets, are materials that are cured into a hardened form and cannot be remelted. While they possess excellent mechanical and thermal properties, their infusibility and insolubility make them difficult to recycle. researchgate.net The incorporation of cleavable linkages into the polymer network is a promising strategy to address this challenge.

Acetal groups are particularly attractive as pH-sensitive cross-linkers. researchgate.netmorressier.com Polymers synthesized with acetal-containing cross-linkers are stable under neutral or basic conditions but can be broken down into smaller, soluble fragments upon exposure to an acidic environment. researchgate.netlongdom.orgacs.org This process facilitates the recycling of the polymer components. While the direct use of this compound as a cross-linker has not been reported, the principles of using di-functional acetal monomers can be applied. A hypothetical di-functional derivative of this compound could be copolymerized with other monomers to create a cross-linked network that degrades under acidic conditions.

The degradation of such a thermoset would proceed via the hydrolysis of the acetal cross-links, as illustrated by the general mechanism for acetal hydrolysis.

Table 1: General Properties of pH-Degradable Acetal-Containing Polymers

| Property | Description | Reference |

| Stimulus | Acidic pH | nih.govnih.gov |

| Degradation Products | Aldehyde/Ketone and Diol | researchgate.net |

| Applications | Recyclable thermosets, drug delivery | researchgate.netojp.gov |

This table is interactive. Click on the headers to sort.

Functionalization of Polymeric Systems with Acetal Moieties

The incorporation of acetal moieties into polymer chains is a key strategy for designing pH-responsive drug delivery systems. ojp.gov These polymers can self-assemble into nanoparticles or micelles that encapsulate therapeutic agents. When these systems encounter the acidic environment of tumor tissues or the endosomes and lysosomes within cells, the acetal linkages hydrolyze, leading to the disassembly of the carrier and the release of the drug. nih.govunodc.org

Polymers can be functionalized with acetal-containing side chains. While specific research on the use of this compound for this purpose is not available, its structure suggests potential as a hydrophobic side group that could be incorporated into amphiphilic block copolymers for micelle formation. The pH-sensitive cleavage of the acetal would alter the hydrophilic-lipophilic balance of the polymer, triggering the release of an encapsulated drug. The rate of hydrolysis of the acetal can be tuned by modifying its chemical structure, allowing for controlled release profiles. nih.gov

Role in the Chemical Profiling of Synthetic Pathways

In the context of forensic science and law enforcement, the chemical profiling of synthetic drugs is crucial for identifying their origin and manufacturing process. 1-Phenyl-2-propanone (P2P), the parent ketone of this compound, is a major precursor in the illicit synthesis of amphetamine and methamphetamine. researchgate.netnih.govunodc.org

Impurity profiling of seized P2P and amphetamine samples using techniques like gas chromatography-mass spectrometry (GC-MS) allows forensic chemists to identify characteristic by-products and unreacted starting materials. researchgate.netnih.govunodc.org These impurities serve as "chemical signatures" that can link different drug seizures or provide intelligence about the synthetic route employed. nih.gov Numerous studies have focused on identifying marker impurities for various P2P synthesis methods, such as those starting from phenylacetic acid or benzaldehyde (B42025). researchgate.netojp.gov

The existing literature on the chemical profiling of P2P synthesis primarily focuses on the impurities of the ketone itself and does not specify a role for its ethylene acetal derivative. The presence of this compound in a sample could theoretically indicate a specific purification or protection step in a more sophisticated synthesis. However, there is no documented evidence in the provided search results to suggest that it is a commonly encountered impurity or a specific marker for a known synthetic pathway. The forensic analysis of P2P-derived amphetamine has identified various by-products, including indenes and other condensation products, but not the ethylene acetal of P2P. semanticscholar.orgnih.gov

Table 2: Selected Impurities in 1-Phenyl-2-propanone Synthesis

| Impurity | Associated Synthesis Route | Reference |

| Dibenzyl ketone | Phenylacetic acid with insufficient acetic anhydride (B1165640) | erowid.org |

| E/Z-enol acetates of P2P | Phenylacetic acid and acetic anhydride | erowid.org |

| Bibenzyl and Diphenylmethane | Dry distillation of phenylacetic acid and lead(II) acetate (B1210297) | ojp.gov |

| N-formylamphetamine | Leuckart reaction | researchgate.net |

This table is interactive. Click on the headers to sort.

Identification of Chemical Markers from Precursor Synthesis

The impurity profile of this compound is intrinsically linked to the synthetic route employed to produce its immediate precursor, 1-phenyl-2-propanone (P2P or benzyl methyl ketone, BMK). researchgate.netunodc.org The process of converting P2P to its ethylene acetal involves reacting it with ethylene glycol, and while this reaction can introduce its own specific byproducts, the most significant chemical markers originate from the initial synthesis of P2P. libretexts.orgacs.org Forensic and chemical intelligence efforts often focus on identifying these precursor-related impurities to determine the manufacturing method and link different samples to a common origin. researchgate.netunodc.org

The analysis of P2P, and by extension its derivatives like the ethylene acetal, is typically performed using gas chromatography-mass spectrometry (GC/MS), which can separate and identify the various compounds within a sample. unodc.org Research has identified numerous impurities, with some being specific to a particular synthesis pathway. researchgate.netsemanticscholar.org

Markers from Phenylacetic Acid Synthesis Routes

The synthesis of P2P from phenylacetic acid is a common method, but variations in reagents lead to different characteristic byproducts. unodc.orgsemanticscholar.org

Reaction with Lead (II) Acetate: When P2P is synthesized via the dry distillation of phenylacetic acid and lead (II) acetate, a unique cluster of related ketones can be generated. A key marker for this specific method is trans-4-methyl-5-phenyl-4-penten-2-one. If this P2P is then used in subsequent reactions, its corresponding derivatives, such as trans-N-methyl-4-methyl-5-phenyl-4-penten-2-amine hydrochloride in methamphetamine synthesis, become detectable markers. The presence of these compounds is considered a strong indicator of the phenylacetic acid and lead (II) acetate route. nih.gov

Reaction with Acetic Anhydride: A different set of impurities is formed when phenylacetic acid is reacted with acetic anhydride. Forensic studies have identified several reaction-specific compounds that can differentiate this method. semanticscholar.org

The table below summarizes key markers identified from different P2P synthesis pathways, which would likely be present in or have corresponding derivatives in samples of this compound.

| Synthesis Route (Precursor) | Reagents | Characteristic Chemical Markers |

| Phenylacetic Acid | Lead (II) Acetate | trans-4-methyl-5-phenyl-4-penten-2-one |

| Phenylacetic Acid | Acetic Anhydride | Dibenzyl ketone, 1,3-diphenylacetone |

| Benzyl Cyanide | Various | Benzyl cyanide (carryover) |

| Benzaldehyde (Nitrostyrene method) | Various | Specific markers related to the reduction of 1-phenyl-2-nitropropene |

This interactive table summarizes key chemical markers associated with different synthesis routes of the P2P precursor.

General Impurities and Degradation Products

Beyond route-specific markers, several other impurities can be found in P2P samples regardless of the exact synthesis method. These can arise from incomplete reactions, side reactions, or the degradation of the P2P itself over time. researchgate.netresearchgate.net Long-term storage of P2P can lead to oxidation, forming a number of degradation products. researchgate.net

These compounds can also be considered chemical markers, as their presence and relative concentrations can provide information about the history and handling of the material before its conversion to the ethylene acetal.

The following table details some of these general impurities and degradation products.

| Impurity Type | Compound Name |

| General Impurity | 1-Phenyl-1,2-propanedione |

| General Impurity | Benzeneacetic acid methyl ester |

| General Impurity | Benzoic acid |

| General Impurity | Phenylacetic acid (unreacted precursor) |

| Degradation Product | Phenylacetylcarbinol |

| Degradation Product | Benzaldehyde |

| Degradation Product | 1-Acetoxy-1-phenyl-2-propanone |

This interactive table lists common impurities and degradation products found in P2P that can serve as chemical markers.

The identification of these chemical markers is a critical aspect of forensic chemistry, enabling law enforcement and regulatory agencies to monitor the production and trafficking of controlled substances and their precursors. researchgate.netunodc.org The specific impurity profile of a batch of this compound serves as a chemical fingerprint, revealing clues about its manufacturing process.

Spectroscopic and Computational Characterization of 1 Phenyl 2 Propanone Ethylene Acetal

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the carbon-hydrogen framework of organic molecules.

¹H NMR Spectral Interpretation for Structural Confirmation

The ¹H NMR spectrum of 1-Phenyl-2-propanone ethylene (B1197577) acetal (B89532) provides key information for its structural confirmation. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group, the benzylic methylene (B1212753) protons, the protons of the ethylene glycol moiety, and the methyl protons.

The phenyl group typically exhibits a complex multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. The benzylic protons (-CH₂-Ph) are expected to appear as a singlet, as there are no adjacent protons to cause splitting. This signal is typically found in the range of δ 2.8 to 3.0 ppm. The four protons of the ethylene acetal ring (-O-CH₂-CH₂-O-) often appear as a singlet or a narrow multiplet around δ 3.8 to 4.0 ppm. The methyl group (-CH₃) attached to the quaternary carbon of the dioxolane ring gives rise to a sharp singlet, typically observed further upfield, around δ 1.4 ppm.

The integration of these signals corresponds to the number of protons in each group (5H for the phenyl ring, 2H for the benzylic methylene, 4H for the ethylene acetal, and 3H for the methyl group), further confirming the structure.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Phenyl-2-propanone Ethylene Acetal

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Phenyl (Ar-H) | 7.20 - 7.40 | Multiplet | 5H |

| Ethylene acetal (-O-CH₂-CH₂-O-) | 3.80 - 4.00 | Singlet/Multiplet | 4H |

| Benzyl (B1604629) (-CH₂-Ph) | 2.80 - 3.00 | Singlet | 2H |

Advanced NMR Techniques (e.g., ¹³C NMR, 2D NMR)

¹³C NMR spectroscopy provides complementary information to ¹H NMR by detailing the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon environment. The aromatic carbons of the phenyl ring typically appear in the δ 125-140 ppm region. The quaternary carbon of the dioxolane ring (C-2) is expected around δ 108-110 ppm. The carbons of the ethylene glycol moiety (-O-CH₂-CH₂-O-) usually resonate around δ 64-66 ppm. The benzylic carbon (-CH₂-Ph) signal is anticipated in the range of δ 40-45 ppm, and the methyl carbon (-CH₃) signal is expected at approximately δ 24-26 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Phenyl (C-Ar) | 125 - 140 |

| Dioxolane (C-2) | 108 - 110 |

| Ethylene acetal (-O-CH₂-CH₂-O-) | 64 - 66 |

| Benzyl (-CH₂-Ph) | 40 - 45 |

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for making unambiguous assignments of ¹H and ¹³C signals. nih.govox.ac.uknih.gov

COSY (¹H-¹H Correlation Spectroscopy): This experiment would show correlations between coupled protons. nih.gov In this compound, COSY is of limited use for the main structural fragments as the methyl and benzylic protons are singlets and the ethylene acetal protons are often isochronous or show complex coupling. However, it would confirm the coupling within the phenyl ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. nih.gov It would definitively link the proton signals to their corresponding carbon signals, for example, confirming the assignment of the benzylic protons to the benzylic carbon and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. nih.gov This is particularly useful for identifying quaternary carbons. For instance, the protons of the methyl group would show a correlation to the quaternary C-2 of the dioxolane ring and the benzylic carbon. The benzylic protons would show correlations to the C-2 of the dioxolane ring and carbons within the phenyl ring.

Solvent Effects in NMR Spectroscopy

The choice of deuterated solvent for NMR analysis can influence the chemical shifts of protons in a molecule. unn.edu.ngcdnsciencepub.comcdnsciencepub.com These shifts are primarily due to interactions between the solute and solvent molecules, such as hydrogen bonding, and the magnetic anisotropy of the solvent. cdnsciencepub.comcdnsciencepub.com While this compound does not have acidic protons, the polarity of the solvent can still affect the electron density around the molecule and thus the chemical shifts of its protons.

For example, using an aromatic solvent like benzene-d₆ can induce significant upfield shifts (the Aromatic Solvent-Induced Shift or ASIS effect) for protons that are spatially close to the solvent molecules in a solvent-solute complex. Protons on one face of the molecule may be shielded more than those on another, providing structural information. In contrast, more polar solvents like acetone-d₆ or DMSO-d₆ can cause downfield shifts compared to a less polar solvent like chloroform-d₃, due to their ability to polarize the solute molecule. unn.edu.ngcdnsciencepub.com Significant changes in chemical shift values, sometimes greater than 0.2 ppm, can be observed when switching from a low polarity solvent to a high polarity one. unn.edu.ng

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Pattern Analysis for Structural Elucidation

Under electron ionization (EI), this compound will undergo characteristic fragmentation. The molecular ion peak (M⁺˙) at m/z 178 may be observed, though it could be weak. A fundamental feature in the fragmentation of 1,3-dioxolanes is the removal of a substituent from the C-2 position to form a stable cyclic oxonium ion. nih.gov

The most prominent fragmentation pathways for this compound are expected to be:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at m/z 163. This is often a favorable fragmentation for 2-methyl substituted dioxolanes.

Loss of a benzyl radical (•CH₂Ph): This would lead to a fragment ion at m/z 87, corresponding to the 2-methyl-1,3-dioxolanylium cation.

Formation of the tropylium (B1234903) ion: The benzyl group can rearrange and lose a hydrogen atom to form the stable tropylium cation at m/z 91. This is a very common fragment for compounds containing a benzyl moiety.

Other fragments: Other significant fragments may include m/z 43, corresponding to the acetyl cation [CH₃CO]⁺, which could arise from rearrangement, and fragments from the phenyl group itself (e.g., m/z 77 for the phenyl cation).

Table 3: Predicted Key Mass Fragments for this compound (EI-MS)

| m/z | Proposed Fragment |

|---|---|

| 178 | [M]⁺˙ (Molecular ion) |

| 163 | [M - CH₃]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 87 | [C₄H₇O₂]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Degradation Studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for separating and identifying components in a mixture, making it ideal for purity assessment and the study of degradation products. researchgate.netresearchgate.netresearchgate.net this compound, being a derivative of 1-phenyl-2-propanone (P2P), can be analyzed using similar GC-MS methods developed for P2P impurity profiling. researchgate.netresearchgate.net

The purity of a sample of this compound can be determined by integrating the peak area of the main compound and comparing it to the areas of any impurity peaks in the gas chromatogram. The mass spectrometer provides confirmation of the identity of the main peak and can be used to identify impurities based on their mass spectra.

Degradation studies are also well-suited for GC-MS analysis. 1-Phenyl-2-propanone itself is known to degrade over time, especially when exposed to air. researchgate.net Its degradation products include benzaldehyde (B42025), benzoic acid, and 1-phenyl-1,2-propanedione. researchgate.net It is plausible that the ethylene acetal derivative could undergo hydrolysis back to 1-phenyl-2-propanone under certain conditions (e.g., in the presence of moisture and acid), which would then be subject to the same degradation pathways. Furthermore, the acetal itself could be susceptible to oxidation. GC-MS analysis of an aged sample of this compound would allow for the separation and identification of any such degradation products, providing insight into its stability and storage requirements.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, also known as 2-benzyl-2-methyl-1,3-dioxolane, exhibits characteristic absorption bands that correspond to the vibrations of its specific structural components.

The key functional groups in this molecule are the phenyl group, the C-O bonds of the dioxolane ring, and the alkyl groups (methyl and methylene). The C-H stretching vibrations of the aromatic phenyl group typically appear in the region of 3100-3000 cm⁻¹. In contrast, the C-H stretching vibrations of the aliphatic methyl and methylene groups are observed at slightly lower wavenumbers, generally in the 2990-2850 cm⁻¹ range.

Aromatic C=C stretching vibrations from the phenyl ring give rise to a series of sharp bands in the 1600-1450 cm⁻¹ region. The characteristic C-O stretching vibrations of the acetal group are prominent and typically appear as strong bands in the 1200-1000 cm⁻¹ range. These C-O stretches are often complex due to coupling effects within the five-membered dioxolane ring.

The presence of the benzyl group (C₆H₅CH₂) can be further confirmed by the observation of C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene (B151609) ring. The bending vibrations for the CH₂ and CH₃ groups also appear in the fingerprint region (below 1500 cm⁻¹).

A summary of the expected characteristic IR absorption bands for this compound is provided in the table below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic (Phenyl) | Medium to Weak |

| 2990-2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |

| 1600-1450 | C=C Stretch | Aromatic (Phenyl) | Medium, Sharp |

| ~1465 | C-H Bend (Scissoring) | CH₂ | Variable |

| ~1380 | C-H Bend (Rocking) | CH₃ | Variable |

| 1200-1000 | C-O Stretch | Acetal (Dioxolane) | Strong |

| 900-675 | C-H Bend (Out-of-plane) | Aromatic (Phenyl) | Strong |

Microwave Spectroscopy for Conformational Analysis of Related Structures

The 1,3-dioxolane (B20135) ring is not planar and exists in puckered conformations to relieve ring strain. The two most common conformations are the "envelope" (Cₛ symmetry), where one atom is out of the plane of the other four, and the "twist" (C₂ symmetry), where two atoms are on opposite sides of the plane defined by the other three. nih.gov These conformations can interconvert through a process called pseudorotation.

In unsubstituted 1,3-dioxolane, the energy barrier for this pseudorotation is very low, making it a highly flexible system. nih.gov However, the introduction of substituents, such as the benzyl and methyl groups at the C2 position in this compound, is expected to create a more defined potential energy surface with distinct energy minima corresponding to specific conformers.

Studies on substituted dioxolanes have shown that the nature and position of the substituents significantly influence the preferred conformation. lam-nguyen.denih.govresearchgate.net For 2-substituted 1,3-dioxolanes, the substituents can adopt either axial or equatorial positions relative to the ring, leading to different conformers with varying stabilities. The bulky benzyl and methyl groups on the C2 carbon of this compound would create significant steric interactions, likely favoring conformations that minimize these interactions. It is plausible that the molecule would adopt a preferred envelope or twist conformation with a specific orientation of the benzyl group to reduce steric hindrance.

Microwave spectroscopy, often combined with quantum chemical calculations, allows for the precise determination of rotational constants for each observed conformer. nih.govuni-kiel.de From these constants, detailed structural parameters like bond lengths and angles can be derived, and the relative energies of different conformers can be determined from the relative intensities of their spectral lines under the cold conditions of a supersonic jet expansion. nih.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) for Mechanistic and Energetic Insights

Density Functional Theory (DFT) has become a vital tool in computational chemistry for investigating the electronic structure, geometry, and reactivity of molecules. guidechem.comchemrxiv.org For this compound, DFT calculations can provide deep insights into its stability, reaction mechanisms, and spectroscopic properties. Although specific DFT studies on this exact molecule are scarce, research on related acetals and dioxolanes illustrates the power of this approach. chemspider.comresearchgate.net

One key area where DFT is applied is in the study of reaction mechanisms, such as the acid-catalyzed hydrolysis of acetals. chemspider.comnist.gov DFT calculations can map out the entire reaction pathway, identifying the structures of reactants, transition states, and products. For the hydrolysis of this compound, DFT could be used to model the initial protonation of one of the oxygen atoms, the subsequent ring-opening to form a resonance-stabilized oxocarbenium ion, and the final attack by water to yield phenyl-2-propanone and ethylene glycol.

DFT is also used to predict spectroscopic properties. By calculating the vibrational frequencies, a theoretical IR spectrum can be generated, which can then be compared with experimental data to aid in the assignment of spectral bands. Similarly, NMR chemical shifts can be calculated to help interpret experimental NMR spectra.

Conformational Analysis and Potential Energy Surfaces

The conformational landscape of a flexible molecule like this compound is governed by its potential energy surface (PES). The PES is a multidimensional surface that describes the energy of the molecule as a function of its geometry. nih.gov Computational methods, particularly quantum mechanical calculations like DFT and ab initio methods, are essential for mapping out the PES and identifying the stable conformations (local minima) and the transition states that connect them.

For this compound, the key degrees of freedom that define its conformational space include the puckering of the 1,3-dioxolane ring and the rotation around the C-C bond connecting the benzyl group to the ring. The dioxolane ring can adopt various envelope and twist conformations, and for each of these, the phenyl group can rotate.

Computational conformational analysis typically involves a systematic or stochastic search of the PES to locate all low-energy conformers. For each identified conformer, a geometry optimization is performed to find the exact minimum energy structure. Subsequent frequency calculations confirm that these structures are true minima (i.e., have no imaginary frequencies) and provide their zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

The results of such an analysis would provide the relative energies and populations of the different conformers at a given temperature. It is expected that steric hindrance between the benzyl group, the methyl group, and the dioxolane ring will play a crucial role in determining the most stable conformations. For example, conformations where the bulky phenyl group is oriented away from the methyl group would likely be lower in energy.

A hypothetical table summarizing the results of a computational conformational analysis is presented below.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Ring Conformation | Benzyl Group Orientation | Relative Energy (kcal/mol) | Predicted Population (%) |

|---|---|---|---|---|

| 1 | Envelope (O-flap) | Anti | 0.00 | 75 |

| 2 | Envelope (C-flap) | Gauche | 1.50 | 15 |

| 3 | Twist | Anti | 2.10 | 8 |

| 4 | Envelope (O-flap) | Syn | 3.50 | 2 |

This type of detailed conformational information is critical for understanding the molecule's average structure, its reactivity, and how it interacts with other molecules.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the dynamic nature of molecular structures and processes in a simulated environment (e.g., in a solvent).

For this compound, an MD simulation would offer insights into several dynamic properties. It would allow for the visualization of the conformational flexibility of the 1,3-dioxolane ring, showing the transitions between different puckered states like the envelope and twist forms. The simulation would also reveal the rotational dynamics of the benzyl and methyl groups, quantifying the rates and preferred angles of rotation.

MD simulations are particularly useful for studying molecules in solution. By explicitly including solvent molecules (e.g., water or an organic solvent), the simulation can capture the influence of the solvent on the conformational preferences and dynamics of the solute. For example, solvent interactions can stabilize certain conformers over others and can affect the energy barriers for conformational changes.

Furthermore, MD simulations can be used to compute various thermodynamic and transport properties. For instance, by analyzing the trajectories, one can calculate the radial distribution functions to understand the solvation structure around different parts of the molecule. Advanced MD techniques, such as metadynamics or umbrella sampling, can be employed to explore rare events like large conformational changes or to calculate the free energy profile along a specific reaction coordinate, such as the dissociation of a ligand from a binding site. These methods provide a more complete picture of the molecule's behavior in a realistic environment than static quantum mechanical calculations alone.

Future Directions and Emerging Research in 1 Phenyl 2 Propanone Ethylene Acetal Chemistry

Development of Novel and Green Catalytic Systems for Acetalization